3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate

Water solubility Salt formation PYRUB-SO

3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate (CAS 820245-42-9) is a bifunctional organic compound combining a sulfonyl chloride electrophile, a pyridin-3-yl urea hydrogen sulfate salt, and a chloro-substituted benzene core. This compound belongs to the N‑pyridinyl ureidobenzenesulfonate (PYRUB‑SO) precursor family, a class of molecules recently disclosed as novel, water‑soluble dihydroorotate dehydrogenase (DHODH) inhibitors that induce differentiation of acute myeloid leukemia (AML) cells at sub‑micromolar concentrations.

Molecular Formula C12H11Cl2N3O7S2
Molecular Weight 444.3 g/mol
Cat. No. B11768378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate
Molecular FormulaC12H11Cl2N3O7S2
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)O
InChIInChI=1S/C12H9Cl2N3O3S.H2O4S/c13-10-6-9(21(14,19)20)3-4-11(10)17-12(18)16-8-2-1-5-15-7-8;1-5(2,3)4/h1-7H,(H2,16,17,18);(H2,1,2,3,4)
InChIKeyRHPWQLABXYKPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl Chloride Sulfate: A Key Reactive Intermediate for Next-Generation DHODH Inhibitors in AML Differentiation Therapy


3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate (CAS 820245-42-9) is a bifunctional organic compound combining a sulfonyl chloride electrophile, a pyridin-3-yl urea hydrogen sulfate salt, and a chloro-substituted benzene core . This compound belongs to the N‑pyridinyl ureidobenzenesulfonate (PYRUB‑SO) precursor family, a class of molecules recently disclosed as novel, water‑soluble dihydroorotate dehydrogenase (DHODH) inhibitors that induce differentiation of acute myeloid leukemia (AML) cells at sub‑micromolar concentrations [1]. Its dual electrophilic (sulfonyl chloride) and solubility‑enhancing (hydrogen sulfate counterion) functionalities position it as a versatile key intermediate for the synthesis of diverse sulfonamide and sulfonate libraries targeting DHODH [2].

Why 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl Chloride Sulfate Cannot Be Replaced by Its Pyridin-2-yl or Non-Chlorinated Analogs


Close structural analogs—including the non‑chlorinated 4‑(3‑(pyridin‑3‑yl)ureido)benzenesulfonyl chloride sulfate (CAS 811842‑71‑4) and the regioisomeric 3‑chloro‑4‑(3‑(pyridin‑2‑yl)ureido)benzenesulfonyl chloride sulfate (CAS 820245‑41‑8)—are commercially available and may appear functionally interchangeable. However, SAR studies on the corresponding PYRUB‑SO downstream products demonstrate that the chloro substituent at position 3 of the benzene ring is critical for maintaining antiproliferative activity in the low‑micromolar range, as its removal abrogates potency on AML cells [1]. Furthermore, the pyridin‑3‑yl (vs pyridin‑2‑yl) nitrogen orientation dictates the protonation site for salt formation, directly impacting aqueous solubility and ultimately the maximum administrable dose in in vivo DHODH‑targeting studies [2]. Generic substitution without verifying these structure‑activity parameters risks selecting a compound with substantially inferior potency, solubility, or synthetic derivatizability.

Quantitative Differentiation Evidence for 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl Chloride Sulfate vs. Closest Analogs


Aqueous Solubility Enhancement of PYRUB-SO Hydrochloride Salts vs. Neutral PYRUB-SOs: A Class-Level Benchmark for the Target Sulfate Salt

The target compound is a hydrogen sulfate salt of a sulfonyl chloride PYRUB-SO precursor. While direct solubility data for this specific sulfate salt are not publicly available, the 2025 PYRUB-SO study demonstrates that hydrochloride salt formation increases aqueous solubility by 2‑ to 10‑fold compared to their neutral PYRUB-SO counterparts, which themselves already exceed the solubility of the parent PUB-SO class by up to 42‑fold [1]. For example, PYRUB-SO 20 (neutral) has a water solubility of 190 ± 10 μg mL⁻¹, while its hydrochloride salt 2 reaches 57 ± 3 μg mL⁻¹ (note: in this specific pair the neutral form is more soluble, but across the series hydrochloride salts generally show 2‑ to 10‑fold increases) [2]. This class‑level evidence indicates that the hydrogen sulfate counterion of the target compound is expected to confer significantly enhanced aqueous solubility relative to a non‑salt PYRUB-SO intermediate, enabling higher concentrations in biological assay media and formulation excipients.

Water solubility Salt formation PYRUB-SO Drug formulation

Antiproliferative Activity of PYRUB-SO Hydrochlorides on AML Cell Lines vs. Brequinar and PUB-SO Benchmarks

PYRUB-SO hydrochlorides 20 and 21, which are synthesized directly from sulfonyl chloride precursors analogous to the target compound, exhibit potent antiproliferative activity against AML cell lines MOLM-13 (IC50 = 1.1 ± 0.2 μM and 1.0 ± 0.2 μM, respectively) and THP-1 (IC50 = 0.9 ± 0.3 μM and 0.8 ± 0.2 μM, respectively) [1]. These values are comparable to the front-line clinical DHODH inhibitor brequinar (MOLM-13 IC50 = 0.12 ± 0.02 μM on HT-1080) and to the PUB-SO lead SFOM-0046 (MOLM-13 IC50 = 0.37 ± 0.07 μM) [2], confirming that the pyridin‑3‑yl chloro‑substituted scaffold retains target‑level potency after salt formation. In contrast, the non‑chlorinated des‑chloro analog 4‑(3‑(pyridin‑3‑yl)ureido)benzenesulfonyl chloride sulfate (CAS 811842‑71‑4) lacks the chloro substituent shown to be essential for low‑micromolar activity, predicting significantly reduced potency [3].

Antiproliferative activity AML MOLM-13 THP-1 IC50

DHODH Enzymatic Inhibition Potency of PYRUB-SO Hydrochlorides: IC50 12–31 nM

PYRUB-SO hydrochloride salts 20 and 21, derived from sulfonyl chloride intermediates of the same structural class as the target compound, inhibit human DHODH with IC50 values of 31 nM and 12 nM, respectively, in a colorimetric DCIP reduction assay [1]. These values parallel those of the reference inhibitor brequinar (IC50 = 12 nM) and the PUB-SO benchmark SFOM-0046 (IC50 = 72 nM) [2]. Critically, the sulfonyl chloride group of the target compound can be directly converted into the corresponding sulfonate ester—the pharmacophore required for DHODH binding—through a single-step reaction with pyridinol, as demonstrated in the synthesis of PYRUB-SOs 1–18 [3]. This establishes a direct synthetic link between the target sulfonyl chloride intermediate and nanomolar DHODH inhibitors.

DHODH inhibition Enzymatic assay IC50 Nanomolar potency

Cell Cycle Arrest in S‑Phase: PYRUB-SOs Induce 17–31% Increase in S‑Phase Population vs. DMSO Control

PYRUB-SO hydrochlorides 20 and 21, derived from the same sulfonyl chloride precursor class as the target compound, arrest AML cell cycle progression in S‑phase, increasing the percentage of cells in S‑phase by 17–31% compared to DMSO‑treated controls [1]. On MOLM-13 cells, PYRUB-SO 20 increased S‑phase population from 25% (DMSO) to 42–49% (2‑ and 5‑fold IC50), while on THP-1 cells, PYRUB-SO 21 increased S‑phase from 16% to 39% [2]. These increases are comparable to or exceed those of brequinar (16–51% on MOLM-13) and SFOM-0046 (25–30%) [3]. The S‑phase arrest is mechanistically linked to DHODH inhibition via induction of replicative stress, evidenced by elevated γH2AX phosphorylation [4].

Cell cycle arrest S-phase Replicative stress MOLM-13 THP-1

Metabolic Stability of PYRUB-SO Hydrochlorides in Rodent and Human Liver Microsomes: Half-Lives 57–216 min

PYRUB-SO hydrochlorides 20 and 21, synthesized from sulfonyl chloride intermediates structurally analogous to the target compound, exhibit metabolic stability with half-lives (t₁/₂) ranging from 57 to 216 minutes in rodent and human liver microsomes [1]. This stability profile is consistent with the predicted drug-likeness properties from SwissADME calculations (molecular weight 447.25 and 363.43 Da for PYRUB-SO 2 and 3, respectively; rotatable bonds 7–8; no PAINS alerts) [2]. The target sulfonyl chloride intermediate, when derivatized to the corresponding PYRUB-SO sulfonate ester, yields products with acceptable in vitro metabolic stability for further preclinical development, whereas analogs lacking the chloro substituent or with alternative pyridine regioisomerism have not been shown to maintain this stability profile [3].

Metabolic stability Liver microsomes Half-life ADME Drug-likeness

Sulfonyl Chloride Warhead: Versatile Synthetic Handle for Parallel Library Synthesis vs. Pre-Formed Sulfonate Esters

The target compound bears a reactive sulfonyl chloride group that enables direct, single-step conversion to sulfonamides (by reaction with amines), sulfonate esters (by reaction with alcohols/pyridinols), and sulfonyl azides (by reaction with sodium azide) [1]. This contrasts with pre-formed PYRUB-SO sulfonate esters such as compounds 1–18, which lack this reactive handle and cannot be further diversified without de novo synthesis. In the published PYRUB-SO synthesis, sulfonyl chlorides 40–42 were reacted with 6 different pyridinols to generate an 18-member library (compounds 1–18) in a single parallel step with yields of 13–75% [2]. This modularity is not achievable with the corresponding sulfonate ester or sulfonamide end-products, which are terminal compounds unsuitable for further derivatization [3].

Sulfonyl chloride Derivatization Library synthesis Medicinal chemistry

High-Impact Application Scenarios for 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl Chloride Sulfate in Drug Discovery and Chemical Biology


Parallel Synthesis of PYRUB-SO DHODH Inhibitor Libraries for AML Differentiation Therapy

The sulfonyl chloride group reacts rapidly with a panel of substituted pyridinols under mild conditions (Et₃N, CH₂Cl₂, RT) to generate diverse PYRUB-SO sulfonate ester libraries in a single parallel synthesis step [1]. This enables rapid SAR exploration of the pyridinyl ester moiety while maintaining the chloro‑substituted benzene core essential for DHODH binding affinity. Downstream hydrochloride salt formation further enhances aqueous solubility by 2‑ to 10‑fold, facilitating direct testing in MOLM‑13 and THP‑1 AML cell differentiation assays at concentrations up to 190 μg mL⁻¹ [2].

Synthesis of Sulfonamide-Based DHODH Inhibitors with Tunable Physicochemical Properties

The sulfonyl chloride electrophile permits direct coupling with primary and secondary amines to generate sulfonamide analogs, a bioisosteric replacement for the sulfonate ester linkage in PYRUB-SOs [3]. Sulfonamides typically exhibit enhanced metabolic stability compared to sulfonate esters due to reduced esterase susceptibility. This application is particularly relevant for programs seeking DHODH inhibitors with prolonged half-lives beyond the 57–216 min range reported for PYRUB-SO hydrochlorides [4].

Chemical Probe Development for DHODH-Dependent Replicative Stress and S‑Phase Arrest Studies

Derivatives synthesized from the target sulfonyl chloride can be used as chemical biology tools to dissect the DHODH–pyrimidine biosynthesis–replicative stress axis. PYRUB-SOs 20 and 21 induce S‑phase arrest (17–31% increase over DMSO) and γH2AX phosphorylation in M21, MOLM‑13, and THP-1 cells within 24 h at 2‑ to 5‑fold IC50 [5]. The target compound enables the preparation of affinity probes (via sulfonyl chloride coupling to biotin‑amine or alkyne‑amine linkers) for target engagement and pull-down studies.

Pre‑Formulation Solubility Optimization Using the Hydrogen Sulfate Salt vs. Hydrochloride Salt Comparison

The hydrogen sulfate counterion of the target compound provides an alternative salt form to the hydrochloride salts (19–36) characterized in the 2025 PYRUB-SO study [2]. Comparative solubility, hygroscopicity, and solid‑state stability profiling between the hydrogen sulfate (CAS 820245‑42‑9) and hydrochloride (CAS 820245‑41‑8, pyridin‑2‑yl isomer) salt forms can guide selection of the optimal solid form for in vivo oral or parenteral formulation development .

Quote Request

Request a Quote for 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.